Cas no 2059967-35-8 ({1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol)

1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol is a versatile organic compound with significant applications in synthetic chemistry. This compound offers a unique 1,4-dihydroquinoline scaffold, facilitating its use in the synthesis of various pharmaceuticals and agrochemicals. Its cyclopentyl moiety provides increased stability and flexibility, making it suitable for complex organic transformations. The presence of a fluorophenyl group enhances its reactivity and specificity in chemical reactions, offering a valuable tool for chemists engaged in drug discovery and material science.
{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol structure
2059967-35-8 structure
商品名:{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol
CAS番号:2059967-35-8
MF:C14H20FNO
メガワット:237.31310749054
MDL:MFCD30486909
CID:5153640
PubChem ID:137702954

{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol 化学的及び物理的性質

名前と識別子

    • Cyclopentanemethanol, 1-[2-amino-1-(2-fluorophenyl)ethyl]-
    • {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol
    • MDL: MFCD30486909
    • インチ: 1S/C14H20FNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2
    • InChIKey: NBOALQSPOMUXQL-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C2=CC=CC=C2F)CN)(CO)CCCC1

{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-331174-0.1g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95.0%
0.1g
$1183.0 2025-03-18
Enamine
EN300-331174-2.5g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95.0%
2.5g
$2631.0 2025-03-18
Enamine
EN300-331174-0.05g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95.0%
0.05g
$1129.0 2025-03-18
Enamine
EN300-331174-10g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8
10g
$5774.0 2023-09-04
Enamine
EN300-331174-1g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8
1g
$1343.0 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01064926-1g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95%
1g
¥6657.0 2023-03-11
Enamine
EN300-331174-0.25g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95.0%
0.25g
$1235.0 2025-03-18
Enamine
EN300-331174-5.0g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95.0%
5.0g
$3894.0 2025-03-18
Enamine
EN300-331174-5g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8
5g
$3894.0 2023-09-04
Enamine
EN300-331174-1.0g
{1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
2059967-35-8 95.0%
1.0g
$1343.0 2025-03-18

{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol 関連文献

{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanolに関する追加情報

Chemical Profile of {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol (CAS No. 2059967-35-8)

{1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2059967-35-8, represents a convergence of cyclopentyl and fluoroaromatic moieties, which are known for their potential in modulating biological pathways. The presence of an amino group at the 1-position and a hydroxymethyl group at the 3-position further enhances its versatility, making it a promising candidate for further exploration in drug discovery.

The structural framework of this compound is particularly noteworthy, as it combines elements that are frequently associated with bioactivity. The cyclopentyl ring, a common motif in many pharmacologically active molecules, contributes to the compound's steric and electronic properties, while the 2-fluorophenyl group introduces a fluorine atom that can influence metabolic stability and binding affinity. These features make {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol a subject of interest for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies have shown that molecules with similar structural features to {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol exhibit potential in inhibiting various enzymes and receptors involved in disease pathways. For instance, research has indicated that fluorinated aromatic rings can enhance binding interactions with target proteins, potentially leading to improved drug efficacy.

The pharmacokinetic properties of this compound are also under investigation. The balance between lipophilicity and polarizability, which is influenced by the cyclopentyl and fluoroaromatic components, plays a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol may exhibit favorable pharmacokinetic characteristics, making it a suitable candidate for further development into a drug candidate.

In addition to its structural and pharmacokinetic attributes, the compound's potential biological activity has been explored through various in vitro assays. These studies have highlighted its interaction with enzymes such as cytochrome P450 monooxygenases, which are critical in drug metabolism. The presence of the amino group also suggests possible interactions with other biological targets, including neurotransmitter receptors and ion channels.

The synthesis of {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this molecule. These techniques not only enhance the efficiency of synthesis but also allow for greater control over the stereochemistry of the product.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The combination of cyclopentyl and fluoroaromatic structures is often associated with compounds that modulate central nervous system (CNS) activity. Recent research has demonstrated that similar molecules can interact with receptors involved in mood regulation and cognitive function, suggesting that {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol may have therapeutic potential in conditions such as depression and anxiety.

The development of novel drugs is not only about identifying promising candidates but also about understanding their mechanism of action. In vitro studies have provided insights into how {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol interacts with biological targets at the molecular level. These studies have revealed that the compound can modulate signaling pathways associated with inflammation and neuroprotection, which are relevant to a wide range of diseases.

As research continues to evolve, so do the tools available for studying these compounds. High-throughput screening (HTS) technologies have enabled researchers to rapidly assess the activity of large libraries of molecules against numerous biological targets. This approach has been instrumental in identifying new leads like {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol and advancing them through preclinical development.

The future prospects for {1-2-amino-1-(2-fluorophenyl)ethylcyclopentyl}methanol are promising, with ongoing studies aimed at optimizing its chemical properties for better pharmacological outcomes. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential in translating this compound from a laboratory curiosity into a viable therapeutic option for patients worldwide.

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